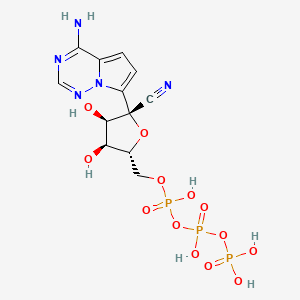
Remdesivir triphosphate
Overview
Description
Remdesivir triphosphate is the active triphosphate form of the antiviral prodrug remdesivir. It is a nucleotide analogue designed to target viral RNA-dependent RNA polymerase, thereby interfering with viral genome replication. This compound has gained significant attention due to its role in the treatment of COVID-19, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .
Mechanism of Action
Target of Action
Remdesivir triphosphate, also known as GS-443902, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .
Biochemical Pathways
Remdesivir is a prodrug that is metabolically activated to form GS-443902 . Inside cells, remdesivir is converted to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A . It is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form .
Pharmacokinetics
Remdesivir is rapidly metabolized to GS-704277 before releasing the parent nucleoside, GS-441524, which persists in circulation . Following multiple doses of remdesivir 150 mg once daily for 7 or 14 days, major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .
Result of Action
The active metabolite of remdesivir, GS-443902, interferes with the action of viral RNA-dependent RNA polymerase and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .
Action Environment
The antiviral efficacy of remdesivir is determined by the intracellular lung concentration of the active triphosphate metabolite, GS-443902 . Remdesivir is sufficiently stable in non-rodent species to distribute to tissues, such as the lung, where it is rapidly converted to its monophosphate metabolite and then efficiently anabolized to the bioactive triphosphate GS-443902 .
Biochemical Analysis
Biochemical Properties
Remdesivir Triphosphate is metabolically activated inside the cell to form the intracellular active triphosphate metabolite, GS-443902 . It is incorporated into the SARS-CoV-2 RNA viral chains, thereby inhibiting its replication . The active nucleoside triphosphate metabolite interacts with the RNA-dependent RNA polymerase complexes of the virus .
Cellular Effects
This compound exerts its effects on various types of cells, including peripheral blood mononuclear cells (PBMCs), which are used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 . It influences cell function by inhibiting viral RNA synthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its incorporation into the growing RNA product by the RNA-dependent RNA polymerase of the virus . After the addition of this compound, the polymerase stalls after adding 2 or 3 nucleotides, thereby inhibiting viral RNA synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics . High intracellular concentrations of GS-443902 are suggestive of efficient conversion from Remdesivir into the triphosphate form .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Early treatment with Remdesivir leads to improved survival, decreased lung injury, and decreased levels of viral RNA .
Metabolic Pathways
This compound is involved in the metabolic pathway of RNA synthesis inhibition . It is metabolically activated to form the intracellular active triphosphate metabolite, GS-443902 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . After intravenous administration in mice, it is detected in the blood, heart, liver, lung, kidney, testis, and small intestine .
Subcellular Localization
The subcellular localization of this compound is primarily intracellular . It is only detected intracellularly, with peripheral blood mononuclear cells (PBMCs) used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Remdesivir triphosphate is synthesized from remdesivir through a series of phosphorylation reactions. The process involves the conversion of remdesivir to its monophosphate form, followed by further phosphorylation to yield the diphosphate and finally the triphosphate form .
Industrial Production Methods
The industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired yield and purity. The process is optimized for scalability and cost-effectiveness, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Remdesivir triphosphate primarily undergoes incorporation reactions with viral RNA-dependent RNA polymerase. It competes with adenosine triphosphate for incorporation into the growing RNA strand, leading to chain termination .
Common Reagents and Conditions
The incorporation of this compound into RNA is facilitated by the presence of viral RNA-dependent RNA polymerase and occurs under physiological conditions. The reaction is typically studied in vitro using purified enzymes and synthetic RNA templates .
Major Products Formed
The major product formed from the incorporation of this compound is a terminated RNA strand, which prevents further viral replication .
Scientific Research Applications
Remdesivir triphosphate has been extensively studied for its antiviral properties, particularly against RNA viruses such as SARS-CoV-2. It has been used in various research applications, including:
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate: The natural substrate for RNA-dependent RNA polymerase, which remdesivir triphosphate competes with.
Sofosbuvir triphosphate: Another nucleotide analogue used in the treatment of hepatitis C virus infection.
Favipiravir triphosphate: A broad-spectrum antiviral nucleotide analogue.
Ribavirin triphosphate: An antiviral nucleotide analogue with activity against various RNA viruses.
Uniqueness
This compound is unique in its high selectivity for viral RNA-dependent RNA polymerase and its ability to cause delayed chain termination. This selectivity and mechanism of action make it particularly effective against SARS-CoV-2, distinguishing it from other nucleotide analogues .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPCNAMNAPBCX-LTGWCKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355149-45-9 | |
| Record name | Remdesivir triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-441524 TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


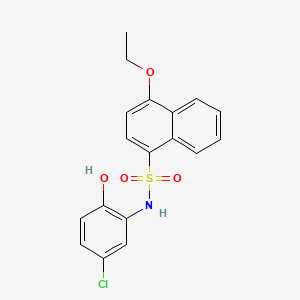
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)
![4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604836.png)
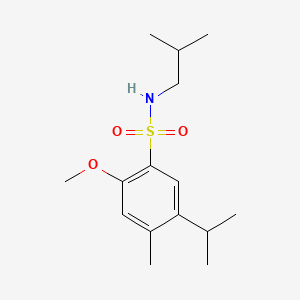
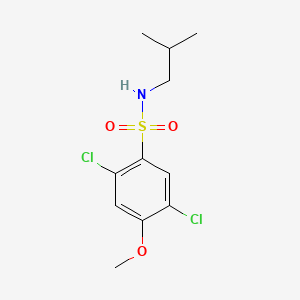
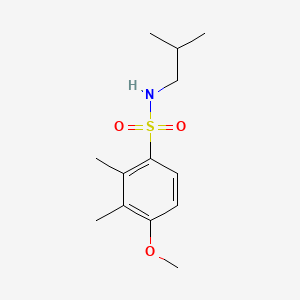
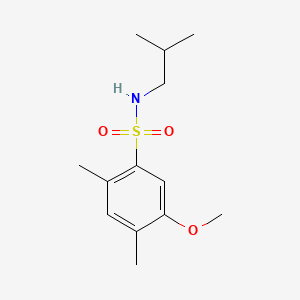
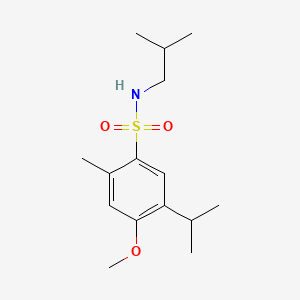
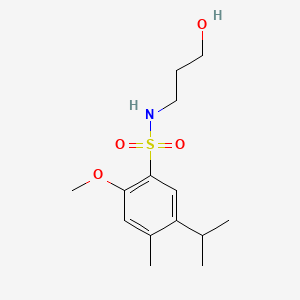
![(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B604850.png)
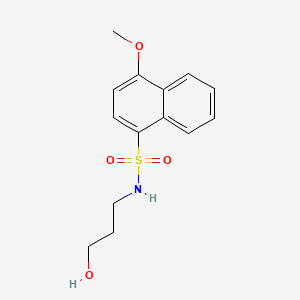
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene](/img/structure/B604857.png)
